5-Bromo-3-fluoro-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group.
Mechanism of Action
Target of Action
Compounds like “5-Bromo-3-fluoro-2-methylbenzoic acid” often interact with proteins or enzymes in the body. These interactions can inhibit or enhance the function of these targets, leading to various physiological effects .
Mode of Action
The mode of action of “this compound” would depend on its specific target. For instance, if the compound binds to an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .
Biochemical Pathways
The affected pathways would depend on the specific target of “this compound”. If the compound inhibits an enzyme involved in a particular biochemical pathway, this could disrupt the pathway and affect the levels of various molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the levels of a certain molecule in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 5-Bromo-3-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: Industrial production may involve multi-step processes, including the preparation of intermediates followed by bromination and fluorination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-2-methylbenzoic acid can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Major Products Formed:
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-3-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
Uniqueness: 5-Bromo-3-fluoro-2-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUVDRUTMQEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.